molecular formula C14H11BrN4 B069660 N4-(3-Bromophenyl)quinazoline-4,6-diamine CAS No. 169205-78-1

N4-(3-Bromophenyl)quinazoline-4,6-diamine

Cat. No.: B069660
CAS No.: 169205-78-1
M. Wt: 315.17 g/mol
InChI Key: IZQHULBHKPGOAP-UHFFFAOYSA-N
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Biological Activity

N4-(3-Bromophenyl)quinazoline-4,6-diamine is a synthetic compound belonging to the quinazoline family, characterized by its unique molecular structure that includes a bromophenyl group and two amino groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₁BrN₄
  • Molecular Weight : 315.17 g/mol
  • CAS Number : 169205-78-1

The compound features a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the bromine atom at the meta position of the phenyl ring contributes to its reactivity and biological activity.

Antibacterial and Antifungal Properties

This compound has demonstrated significant antibacterial and antifungal activities against various pathogens. In vitro studies indicate that it exhibits effectiveness against both drug-sensitive and drug-resistant strains of bacteria.

Pathogen MIC (µg/mL)
Staphylococcus aureus2
Streptococcus pneumoniae1
Enterococcus faecium4
Enterococcus faecalis2

The compound's antibacterial efficacy suggests its potential as a therapeutic agent in treating bacterial infections, particularly those caused by resistant strains .

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. In vitro studies conducted on various cancer cell lines have shown varying degrees of cytotoxicity:

Cell Line IC50 (µg/mL)
HepG215.3
MCF7>37
A549>37

These findings suggest that while the compound exhibits some cytotoxic effects against HepG2 cells, further investigations are required to establish its effectiveness against other cancer cell lines .

Anti-inflammatory and Enzyme Inhibition

Limited studies have also explored the anti-inflammatory potential of this compound. Preliminary results indicate that it may inhibit enzymes involved in inflammatory pathways; however, these findings are still under investigation and require further validation.

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed that the compound interacts with specific molecular targets within cells, potentially disrupting critical pathways involved in bacterial growth or tumor proliferation.

Case Studies and Research Findings

Several studies have highlighted the significance of quinazoline derivatives in medicinal chemistry. For instance:

  • Fry et al. (1994) noted the broad biological properties of quinazoline derivatives, emphasizing their potential in drug discovery.
  • A study published in MDPI discussed various quinazoline analogs showcasing diverse medicinal activities such as antifungal and antidiabetic effects .
  • Research conducted by Megahed et al. evaluated multiple synthesized quinazoline derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

4-N-(3-bromophenyl)quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQHULBHKPGOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416141
Record name N4-(3-Bromophenyl)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169205-78-1
Record name N4-(3-Bromophenyl)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-(3-Bromophenyl)quinazoline-4,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 34.5 g of N-(3-bromophenyl)-6-nitro-4-quinazolinamine and 16.8 g of iron powder in 150 ml of ethanol and 150 ml of glacial acetic acid was heated in an oil bath at 120° C. for 2 hours. After filtration of the solid, solid sodium carbonate was added to the filtrate giving a solid. This was filtered, and the solid was extracted with methanol. The extracts were treated with charcoal and evaporated to a solid. After washing the solid with ether 27.5 g of N-(3-bromophenyl)-4,6-quinazolindiamine was obtained: mass spectrum (m/e): 315.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
16.8 g
Type
catalyst
Reaction Step One

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